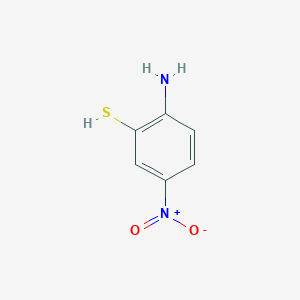

2-Amino-5-nitrobenzenethiol

Description

Contextual Significance within Organic Chemistry and Chemical Synthesis

In the realm of organic chemistry, 2-Amino-5-nitrobenzenethiol serves as a pivotal building block for the synthesis of numerous complex molecules. The presence of three distinct functional groups—a nucleophilic amino group, an electrophilic-susceptible nitro group, and a reactive thiol group—allows for a diverse array of chemical reactions. Its structure is particularly valuable for constructing heterocyclic systems, which are integral to medicinal chemistry and materials science. The specific positioning of these groups on the benzene (B151609) ring influences its reactivity and makes it a targeted compound for specialized synthetic applications.

Relevance in Advanced Chemical Applications

The utility of this compound extends beyond fundamental synthesis. It is a key intermediate in the production of various industrial and commercial products. For instance, it is used in the synthesis of azo dyes, contributing to their vibrant colors and stability in textiles and inks. In the pharmaceutical sector, it acts as a precursor for biologically active compounds, with some of its derivatives being investigated for their therapeutic potential. Furthermore, its application in material science is expanding, particularly in the development of nanosensors and electrochemical sensors, where its thiol group facilitates strong bonding to metal nanoparticles and its redox properties are advantageous.

Scope and Objectives of the Research Review

This review will provide a detailed examination of the chemical properties and synthesis of this compound. It will further explore its role as a precursor in the synthesis of important heterocyclic compounds such as benzothiazoles and phenothiazines. The article will also cover its emerging applications in material science, including the development of novel polymers and nanomaterials. Finally, a summary of the analytical techniques used for its characterization will be presented. The objective is to offer a comprehensive and scientifically rigorous overview for researchers in organic chemistry, medicinal chemistry, and material science.

Chemical Properties of this compound

| Property | Value/Description |

| Molecular Formula | C6H6N2O2S |

| Molecular Weight | 170.19 g/mol |

| Appearance | Pale-yellow to yellow-brown solid |

| CAS Number | 23451-98-1 |

This table summarizes the basic chemical properties of this compound..

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-5-nitrobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2S/c7-5-2-1-4(8(9)10)3-6(5)11/h1-3,11H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJDSRXSZJCJVCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450796 | |

| Record name | 2-Amino-5-nitrobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23451-98-1 | |

| Record name | 2-Amino-5-nitrobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 5 Nitrobenzenethiol and Derivatives

Direct Synthesis Approaches

Direct synthesis of 2-amino-5-nitrobenzenethiol can be challenging. A plausible, though inferred, method involves the direct nitration of 2-aminobenzenethiol. This approach requires careful control of reaction conditions, particularly temperature, to manage the regioselectivity of the nitration and prevent unwanted side reactions or decomposition.

While the reduction of o-nitrophenyl disulfides is a common route for preparing 2-aminobenzenethiols, this method is unsuitable for synthesizing aminonitrothiophenols due to the likely concurrent reduction of the nitro group. tandfonline.com Another potential direct method, the Herz reaction, has been explored for synthesizing 2-aminobenzenethiols from aromatic amines but is noted for producing very low yields. tandfonline.com

A proposed direct synthesis based on analogous reactions involves the nitration of 2-aminobenzenethiol followed by crystallization. This method requires stringent temperature control to achieve desired yields and purity.

Table 1: Inferred Direct Synthesis Method for this compound

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|

Indirect Synthesis Pathways

Indirect routes often provide more reliable and higher-yield syntheses of aminonitrothiophenols by utilizing stable intermediates. These pathways include the hydrolysis of benzothiazole (B30560) precursors, nucleophilic substitution reactions, and the initial formation of benzothiazole derivatives through condensation reactions.

Alkaline Hydrolysis of Benzothiazole Precursors

A robust indirect method for preparing substituted aminonitrobenzenethiols is the hydrolytic cleavage of a 2-aminobenzothiazole (B30445) precursor. For instance, the synthesis of 2-amino-5-methyl-3-nitrobenzenethiol is achieved through the alkaline hydrolysis of 2-amino-6-methyl-4-nitrobenzothiazole. tandfonline.com This reaction is typically carried out using a strong base, such as a 50% aqueous potassium hydroxide (B78521) solution. tandfonline.com The benzothiazole precursor itself can be synthesized by the thiocyanogenation of the corresponding nitroaniline. tandfonline.com This general strategy highlights the utility of the benzothiazole ring system as a protective group that can be cleaved under specific conditions to reveal the target aminothiophenol. A similar process is used for preparing 2-amino-5-hydroxythiophenol, which involves heating 2-amino-6-methoxybenzothiazole (B104352) in a molten mixture of sodium and potassium hydroxide. google.com

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) provides another powerful indirect pathway. This reaction involves a nucleophile attacking an electron-poor aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com The presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group significantly accelerates the reaction. masterorganicchemistry.commsu.edu

A potential synthesis for this compound can be inferred from analogous preparations, such as that of 2-amino-5-nitrotoluene. This method would involve the high-pressure, high-temperature reaction of a precursor like 2-chloro-5-nitrobenzenethiol (B8770778) with concentrated aqueous ammonia (B1221849). The use of a copper catalyst can facilitate the reaction, allowing for lower temperatures. The reaction proceeds via an initial addition of the nucleophile to the aromatic ring, forming a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing nitro group. msu.edu This is followed by the elimination of the halide ion to yield the final product. msu.edu

Table 2: Inferred Nucleophilic Substitution Method for this compound

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting Material | 2-chloro-5-nitrobenzene derivative | A suitable halogenated nitroaromatic precursor is required. |

| Nucleophile | Aqueous NH₃ (30–80% w/w) | Excess ammonia helps ensure complete substitution. |

| Temperature | 180–220 °C | Optimal for driving the nucleophilic substitution. |

| Pressure | 60–100 bar | Necessary for high-temperature reactions with aqueous ammonia. |

| Catalyst | Copper or copper compounds | Accelerates the reaction and can reduce temperature requirements. |

Condensation Reactions with Aromatic Aldehydes to Form Benzothiazole Derivatives

The benzothiazole precursors required for the hydrolysis pathway described in section 2.2.1 are commonly synthesized via the condensation of a 2-aminobenzenethiol with a substance containing a carbonyl group, such as an aromatic aldehyde. mdpi.com This reaction is a versatile and widely used method for forming the benzothiazole ring system. mdpi.com

Various catalytic systems and reaction conditions have been developed to promote this condensation. For example, the reaction can be carried out by refluxing the reactants in toluene (B28343) or by using dimethyl sulfoxide (B87167) (DMSO) as a solvent under reflux. mdpi.com Modern, more environmentally friendly approaches utilize microwave irradiation or visible-light-promoted reactions in the presence of air. mdpi.com Catalysts such as ammonium (B1175870) chloride (NH₄Cl) or zinc chloride (ZnCl₂) nano-flakes have also been shown to be effective, sometimes allowing the reaction to proceed at room temperature or under solvent-free conditions. mdpi.commdpi.com For instance, 2-chloro-5-nitrobenzaldehyde (B167295) can undergo a condensation reaction with 2-aminothiophenol (B119425) to form the corresponding benzothiazole derivative. sigmaaldrich.com

Synthesis of Related Compounds

The synthetic principles applied to this compound are also relevant to structurally similar molecules, such as its oxygen analog, 2-amino-5-nitrophenol (B90527).

Preparation of 2-Amino-5-nitrophenol Derivatives

Data sourced from a two-step process integrating traditional cyclocondensation and nitration followed by hydrolysis. researchgate.net

Another sophisticated approach involves a nucleophilic substitution reaction on a pre-formed benzoxazole (B165842) derivative. google.com For example, a 5-halobenzoxazole derivative can be reacted with a nucleophile, followed by the ring-opening of the oxazole (B20620) ring to produce a 4-substituted-2-amino-5-nitrophenol derivative. google.com This patented process allows for the introduction of various nucleophilic groups in high yield via a simple procedure. google.com A large-scale synthesis example involves nitrating 2-benzoxazolinone (B145934) with nitric and sulfuric acids in dichloromethane, followed by alkaline hydrolysis of the resulting nitro-intermediate to give a mixture of 2-amino-5-nitrophenol and 2-amino-4-nitrophenol. chemicalbook.com

Synthesis of 2-Amino-5-nitrobenzonitrile

The synthesis of 2-Amino-5-nitrobenzonitrile, a key intermediate in various organic syntheses, can be achieved through the dehydration of 5-Nitroanthranilamide. ontosight.aigoogle.com Research has detailed several methods employing different dehydrating agents and reaction conditions, which significantly influence the reaction's efficiency and yield.

One established method involves heating 5-Nitroanthranilamide with phosphorus pentoxide in N-methylpyrrolidone. google.com This reaction, conducted at 80°C for two hours, results in a high yield of 2-Amino-5-nitrobenzonitrile. google.com An alternative approach utilizes phosphorus oxychloride in nitrobenzene (B124822). google.com Stirring the reactants at 100-110°C for a short period of 15 minutes also yields the desired nitrile, although in a lower yield compared to the phosphorus pentoxide method. google.com These processes highlight the trade-offs between reaction time, temperature, and reagent choice in achieving the final product. After the reaction, the precipitated nitrile is typically isolated by filtration, washed with a suitable solvent like methylene (B1212753) chloride to remove impurities, and then dried. google.com

The resulting 2-Amino-5-nitrobenzonitrile serves as a precursor for other compounds, such as 2-amino-5-nitrothiobenzamide, which is produced by reacting the nitrile with hydrogen sulfide (B99878) using an amine catalyst like triethylamine (B128534) in a solvent such as isopropanol. google.com

Table 1: Synthesis of 2-Amino-5-nitrobenzonitrile from 5-Nitroanthranilamide

| Dehydrating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Melting Point (°C) |

| Phosphorus pentoxide | N-methylpyrrolidone | 80 | 2 hours | 91 | 202-204 |

| Phosphorus oxychloride | Nitrobenzene | 100-110 | 15 minutes | 63.5 | 201-202 |

Preparation of 2-Amino-5-nitrobenzenesulfonamide

The preparation of 2-Amino-5-nitrobenzenesulfonamide is a multi-step process that starts from 2-amino-5-nitrobenzenesulfonic acid. chemicalbook.com A documented procedure outlines a robust method for this conversion, achieving a high yield and purity of the final product. chemicalbook.com

The synthesis begins with the conversion of the sulfonic acid to its corresponding sulfonyl chloride. This is achieved by slowly adding phosphorus oxychloride to a suspension of 2-amino-5-nitrobenzenesulfonic acid in a mixture of acetonitrile (B52724) and sulfolane (B150427) at ambient temperature. chemicalbook.com The mixture is then heated to 75-80°C for 3-5 hours. chemicalbook.com

Following the formation of the sulfonyl chloride intermediate, the supernatant is carefully transferred to a solution of ammonium hydroxide while maintaining the temperature below 30°C. chemicalbook.com This step facilitates the formation of the sulfonamide. The reaction mixture is stirred at ambient temperature for approximately two hours and then concentrated under reduced pressure. chemicalbook.com The resulting slurry is aged, cooled, filtered, and washed with water to yield the final yellow product, 2-amino-5-nitrobenzenesulfonamide, which is then dried under vacuum. chemicalbook.com This specific method has been reported to produce an 81.9% yield with 99.0% purity as determined by AN HPLC (area normalized high performance liquid chromatography). chemicalbook.com

Table 2: Synthesis of 2-Amino-5-nitrobenzenesulfonamide

| Starting Material | Reagents | Solvents | Key Steps | Yield (%) | Purity (%) |

| 2-Amino-5-nitrobenzenesulfonic acid | 1. Phosphorus oxychloride2. Ammonium hydroxide | Acetonitrile, Sulfolane, Water | 1. Sulfonyl chloride formation (75-80°C)2. Ammonolysis (<30°C) | 81.9 | 99.0 |

Catalytic and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry increasingly emphasizes the development of sustainable methods. Green chemistry principles, such as the use of recyclable catalysts and the avoidance of hazardous reagents, are central to this effort. In the context of synthesizing derivatives of this compound, ionic liquid mediated reactions and catalyst-free routes represent significant advancements.

Ionic Liquid Mediated Reactions

Ionic liquids (ILs) have emerged as promising green and reusable media for a wide range of organic reactions. researchgate.net Their negligible vapor pressure, thermal stability, and tunable properties make them attractive alternatives to volatile organic solvents. organic-chemistry.org In the synthesis of heterocyclic compounds similar in structure to derivatives of this compound, ionic liquids have been shown to act as effective catalysts and solvents. organic-chemistry.orgmdpi.com

For example, the synthesis of 2-aminobenzoxazoles has been successfully achieved using 1-butylpyridinium (B1220074) iodide ([BPy]I) as a recyclable ionic liquid catalyst. mdpi.com This method proceeds at room temperature and offers excellent yields. mdpi.com Similarly, the three-component coupling reaction to form highly substituted 2-aminofurans is efficiently promoted by 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF4), which enhances reactivity and allows the ionic liquid to be reused multiple times with consistent activity. organic-chemistry.org The reaction of 2-aminothiophenols with chalcones to produce 1,5-benzothiazepines can be performed in 1-octyl-3-methyl imidazolium (B1220033) thiocyanate (B1210189) ([omim]SCN), which acts as a recyclable medium for the catalyst-free reaction. researchgate.net These examples demonstrate the potential of ionic liquids to facilitate cleaner and more efficient synthetic routes that could be adapted for the synthesis of this compound derivatives. researchgate.netorganic-chemistry.orgmdpi.com

Catalyst-Free Synthetic Routes

The development of catalyst-free reactions is a significant goal in green chemistry, as it simplifies procedures, reduces costs, and eliminates the environmental burden associated with catalyst separation and disposal. rsc.org Several studies have demonstrated the feasibility of catalyst-free synthesis for nitrogen- and sulfur-containing heterocycles.

One notable example is the synthesis of 1,5-benzothiazepines from the reaction of various 2-aminothiophenols with chalcones in an ionic liquid medium without the need for an external catalyst. researchgate.net The ionic liquid itself promotes the reaction, and the choice of ionic liquid can influence the outcome, leading chemoselectively to the desired product. researchgate.net In another instance, a renewable catalytic solvent derived from cellulose, Cyrene™, has been used for the synthesis of benzothiazoles from o-aminothiophenols and CO2 without any added catalyst, base, or additive. chemrevlett.com Furthermore, catalyst-free methods for producing 3-substituted indoles and 2-aminothiophenes have been developed, often using environmentally benign solvents like water or polyethylene (B3416737) glycol, which acts as a reaction promoter. rsc.orgopenmedicinalchemistryjournal.com These approaches showcase a move towards more inherently safe and efficient chemical processes that could be applied to the synthesis of this compound and its derivatives. researchgate.netchemrevlett.comopenmedicinalchemistryjournal.com

Reaction Mechanisms and Chemical Transformations of 2 Amino 5 Nitrobenzenethiol

Reduction Reactions

The reduction of the nitro group in 2-Amino-5-nitrobenzenethiol is a focal point of its chemical reactivity, leading to different products depending on the reaction conditions and reagents.

Plasmon-Driven Selective Reduction to Azobenzene (B91143) Derivatives

Recent research has demonstrated the selective reduction of this compound (2A-5-NBT) through plasmon-driven catalytic reactions. nih.govdntb.gov.uaomicsdi.orgdlut.edu.cn This process, often studied using surface-enhanced Raman scattering (SERS) spectroscopy, results in the formation of an azobenzene derivative, specifically 3,3'-dimercapto-4,4'-diaminoazobenzene. nih.govresearchgate.net The reaction involves a selective dimerization where the nitro groups of two 2A-5-NBT molecules are reduced and coupled to form an azo (-N=N-) bond, while the amino groups at the 2-position remain unaltered. nih.govresearchgate.net This selective surface catalytic reaction highlights the unique reactivity of the nitro group in this molecule under plasmonic excitation. researchgate.netresearchgate.net

Table 1: Plasmon-Driven Reduction of this compound

| Reactant | Key Condition | Product | Observation |

|---|

Nitro Group Reduction Pathways

The reduction of the nitro group on the benzene (B151609) ring can proceed through different pathways, yielding various products. The complete reduction of a nitro group to an amine typically involves a six-electron transfer, proceeding through nitroso and N-hydroxylamino intermediates. nih.gov

In the context of this compound, chemical reducing agents are commonly used to convert the nitro group into a primary amine. For instance, the reduction of 6-nitro-2-(substituted-phenyl)benzothiazoles, which are synthesized from 2-amino-5-nitrothiophenol, is effectively accomplished using tin(II) chloride (SnCl₂) in a methanol-HCl mixture to yield the corresponding 6-amino derivatives. nih.govirb.hr Other general reducing agents for nitro groups include sodium borohydride (B1222165) (NaBH₄) or hydrogen gas in the presence of a catalyst. These reduction pathways are fundamental in synthetic chemistry for creating more complex molecules from nitroaromatic precursors. jchemlett.comgoogle.com

The direct pathway for nitro group reduction generally follows the sequence: R-NO₂ → R-NO → R-NHOH → R-NH₂

In plasmon-driven reactions, an alternative pathway occurs: 2 x R-NO₂ → R-N=N-R (Azobenzene derivative) nih.govresearchgate.net

Role of Environmental Conditions (Aqueous vs. Atmospheric) in Reduction

The environment plays a critical role in the outcome and stability of the products from the plasmon-driven reduction of this compound. nih.gov Experimental results have shown that aqueous environments are significantly more favorable for this selective reduction reaction compared to ambient atmospheric conditions. nih.govrsc.org The resulting product, 3,3'-dimercapto-4,4'-diaminoazobenzene, demonstrates high stability in aqueous solutions. nih.govrsc.org

Conversely, in an ambient atmospheric environment, the product is unstable and can undergo a reverse reaction, reverting to the original this compound. nih.govrsc.org This instability in the atmosphere is attributed to a phenomenon described as "plasmon scissors," where the newly formed -N=N- bond can be broken. nih.gov This environmental dependency underscores the potential for controlling plasmon-induced catalytic reactions for the efficient synthesis of aromatic azo compounds. nih.gov

Table 2: Environmental Influence on Plasmon-Driven Reduction Product Stability

| Environment | Product Stability | Outcome |

|---|---|---|

| Aqueous | Stable | Favorable for the formation of 3,3'-dimercapto-4,4'-diaminoazobenzene. nih.govrsc.org |

Derivatization Reactions

This compound, as a substituted 2-aminothiophenol (B119425), is a valuable precursor for the synthesis of various heterocyclic compounds, particularly benzothiazepines and benzothiazoles.

Formation of 1,5-Benzothiazepines from 2-Aminothiophenols

A general and widely employed method for synthesizing the 1,5-benzothiazepine (B1259763) core involves the reaction of 2-aminothiophenols with α,β-unsaturated carbonyl compounds, such as chalcones. researchgate.netjgtps.comresearchgate.net This reaction is a cyclocondensation process where the nucleophilic thiol and amino groups of the 2-aminothiophenol react with the electrophilic centers of the α,β-unsaturated system to form the seven-membered benzothiazepine (B8601423) ring. researchgate.netresearchgate.net

The synthesis can be performed under various conditions, including acidic (e.g., acetic acid, trifluoroacetic acid), basic (e.g., piperidine), or neutral environments, and can be catalyzed by reagents like H-ferrierite zeolite. jgtps.comarabjchem.org These methods provide access to a wide range of 2,3-dihydro-1,5-benzothiazepine derivatives, which are of significant interest due to their pharmacological activities. researchgate.netnih.govumich.edu The reaction of a substituted 2-aminothiophenol like this compound with an appropriate α,β-unsaturated ketone would lead to the formation of a nitro-substituted 1,5-benzothiazepine.

Table 3: General Synthesis of 1,5-Benzothiazepines

| Reactants | Catalyst/Conditions | Product Class |

|---|---|---|

| 2-Aminothiophenol & α,β-Unsaturated Carbonyl Compound (e.g., Chalcone) | Acidic, basic, or neutral; Zeolite; Ionic Liquids | 1,5-Benzothiazepines researchgate.netjgtps.comarabjchem.org |

Condensation with Aldehydes to Form Benzothiazoles

The condensation of 2-aminothiophenols with aldehydes is a fundamental and common method for the synthesis of 2-substituted benzothiazoles. mdpi.commdpi.comorganic-chemistry.org This reaction involves the initial formation of a Schiff base between the amino group of the thiophenol and the aldehyde, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic benzothiazole (B30560) ring.

Specifically, this compound undergoes condensation with various substituted benzaldehydes to produce 6-nitro-2-(substituted-phenyl)-benzothiazoles. nih.govirb.hr This reaction is often carried out by refluxing the reactants in a solvent like pyridine (B92270). nih.gov An eco-friendly approach utilizes imidazolium (B1220033) chloride as a catalyst, which has been shown to be effective for the cyclization of this compound with DMF derivatives to give the desired benzothiazole product in moderate yield. nih.gov

Table 4: Synthesis of Benzothiazoles from this compound

| Co-reactant | Solvent/Catalyst | Product | Yield |

|---|---|---|---|

| Substituted Benzaldehydes | Pyridine (reflux) | 6-Nitro-2-(substituted-phenyl)benzothiazoles | 40-70% nih.gov |

Smiles Rearrangement in Phenothiazine (B1677639) Synthesis

The Smiles rearrangement is a critical intramolecular nucleophilic aromatic substitution that serves as a powerful method for the synthesis of phenothiazines, an important class of heterocyclic compounds with significant applications in medicinal chemistry. tandfonline.com The process typically involves the use of a substituted 2-aminobenzenethiol, such as this compound or its analogs, which undergoes a series of reactions to form the tricyclic phenothiazine core. tandfonline.comresearchgate.net

The synthesis begins with the condensation of a 2-aminobenzenethiol derivative with an o-halonitrobenzene. tandfonline.comnih.gov This reaction, often an Ullmann-type condensation, results in the formation of a 2-amino-2'-nitrodiphenyl sulfide (B99878) intermediate. researchgate.netclockss.org For the subsequent Smiles rearrangement to occur, the amino group of the diphenyl sulfide is typically acylated, for instance, by treatment with formic acid to yield a 2-formamido-2'-nitrodiphenyl sulfide. tandfonline.comclockss.org

This formylated intermediate is then subjected to basic conditions, commonly using an alcoholic potassium hydroxide (B78521) solution. tandfonline.comclockss.org The base facilitates the rearrangement where the diaryl sulfide is converted into an o-mercaptodiphenylamine derivative. researchgate.net This is followed by an intramolecular cyclization through the elimination of the nitro group (as nitrous acid), leading to the formation of the 1,4-thiazine ring characteristic of the phenothiazine structure. clockss.orgresearchgate.net The presence of activating groups, such as a nitro group ortho to the halogen on the reacting halonitrobenzene, can sometimes allow the Smiles rearrangement to occur in situ without the need for isolating the intermediate sulfide. researchgate.net

The general pathway for phenothiazine synthesis via the Smiles rearrangement is a multi-step process. nih.gov Research has shown that this method is versatile, allowing for the preparation of various substituted phenothiazines by choosing appropriately substituted starting materials. clockss.orgpublish.csiro.au

Table 1: Key Steps in Phenothiazine Synthesis via Smiles Rearrangement

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Condensation | 2-Aminobenzenethiol derivative, o-halonitrobenzene, base (e.g., ethanolic NaOH) | 2-Amino-2'-nitrodiphenyl sulfide |

| 2 | Acylation | Formic acid (HCOOH), reflux | 2-Formamido-2'-nitrodiphenyl sulfide |

Nucleophilic and Electrophilic Reactions

The reactivity of this compound is dictated by the interplay of its three functional groups: the amino (-NH2), nitro (-NO2), and thiol (-SH) groups, which are attached to the benzene ring. These groups influence the molecule's behavior in both nucleophilic and electrophilic reactions.

Nucleophilic Reactions The amino and thiol groups possess lone pairs of electrons, making them nucleophilic centers. The thiol group, in its thiolate form (-S⁻), is a potent nucleophile and readily participates in nucleophilic substitution reactions. A prime example is its condensation with activated aryl halides, such as o-halonitrobenzenes, to form diaryl sulfides. tandfonline.comnih.gov This reaction is the foundational step for phenothiazine synthesis via the Smiles rearrangement. nih.gov The amino group can also act as a nucleophile, for instance, in acylation reactions where it attacks an acylating agent like formic acid to form an amide. tandfonline.comclockss.org

Amino (-NH2) Group : This group is a strong activator and is ortho-, para-directing. libretexts.orgscispace.com It donates electron density to the ring through resonance, stabilizing the positively charged intermediate (arenium ion) formed during the substitution, particularly when the attack is at the ortho and para positions. libretexts.org

Nitro (-NO2) Group : The nitro group is a strong deactivator and a meta-director. scispace.comrsc.org It withdraws electron density from the ring both inductively and through resonance, making the ring less reactive towards electrophiles. scispace.com This deactivation is most pronounced at the ortho and para positions, leaving the meta position as the most likely site for electrophilic attack. rsc.org

Thiol (-SH) Group : Like the hydroxyl group, the thiol group is considered an activating, ortho-, para-director. It can donate a lone pair of electrons from the sulfur atom to the ring via resonance.

In this compound, these competing effects determine the outcome of electrophilic substitution. The powerful activating and ortho-, para-directing influence of the amino group (at position 1) would direct incoming electrophiles to positions 2, 4, and 6. However, position 5 is blocked by the nitro group, and the thiol group is at position 2. The primary directing influence would likely be the amino group, making the positions ortho (position 6) and para (position 4) to it the most activated sites for substitution. The deactivating nature of the nitro group at position 5 further disfavors substitution at the adjacent ortho (positions 4 and 6) positions relative to the nitro group itself. The interplay suggests that the positions ortho and para to the strongly activating amino group are the most probable sites for electrophilic attack.

Oxidation Processes

The functional groups of this compound are susceptible to oxidation under various conditions, leading to several possible products. The thiol group, in particular, is readily oxidized.

Common oxidation of the thiol group can lead to the formation of a disulfide bond. This involves the coupling of two thiol molecules to form a disulfide, such as 2,2'-disulfanediylbis(4-nitroaniline). The thiol group can undergo further oxidation to yield sulfonic acid (-SO3H) when treated with stronger oxidizing agents.

The other functional groups can also be involved in redox reactions. While the focus is often on thiol oxidation, the amino group can be oxidized, and the nitro group can be reduced. For instance, the oxidation of aryl amines can lead to nitroso or nitro compounds, though this often requires specific reagents. mdpi.com Conversely, the nitro group can be reduced to an amino group. msu.edu

Recent research has also explored plasmon-driven reactions on metal surfaces. In one study, this compound was observed to undergo a selective plasmon-driven reduction of the nitro groups, followed by dimerization, to form an azobenzene derivative, specifically 3,3'-dimercapto-4,4'-diaminoazobenzene. researchgate.net This highlights a selective catalytic pathway where the nitro group reduction is prioritized over the oxidation of the amino group in an aqueous environment on a nanostructured metal surface. researchgate.net

Table 2: Potential Oxidation and Related Reaction Products of this compound

| Reacting Group(s) | Reaction Type | Reagent/Condition | Product Type |

|---|---|---|---|

| Thiol (-SH) | Oxidation | Mild oxidizing agents | Disulfide |

| Thiol (-SH) | Oxidation | Strong oxidizing agents | Sulfonic Acid |

| Nitro (-NO2) & Amino (-NH2) | Plasmon-driven catalytic reduction/coupling | Nanostructured metal surface | Azobenzene derivative |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-amino-2'-nitrodiphenyl sulfide |

| 2-formamido-2'-nitrodiphenyl sulfide |

| 2,2'-disulfanediylbis(4-nitroaniline) |

| 3,3'-dimercapto-4,4'-diaminoazobenzene |

| Formic acid |

| o-halonitrobenzene |

| Phenothiazine |

| Potassium hydroxide |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of 2-Amino-5-nitrobenzenethiol. By modeling the electron density, DFT allows for the accurate prediction of molecular structure, vibrational frequencies, and electronic characteristics. Functionals such as B3LYP combined with basis sets like 6-311++G are commonly employed for these calculations on similar aromatic compounds. scirp.org

DFT calculations begin with geometry optimization to determine the most stable three-dimensional structure of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. For substituted benzenes, these calculations reveal how different functional groups influence the geometry of the aromatic ring. scirp.orgsmf.mx In this compound, the electron-donating amino group and electron-withdrawing nitro group are expected to cause slight distortions in the benzene (B151609) ring from a perfect hexagon.

Following optimization, vibrational frequency calculations are performed. The results are used to assign the peaks observed in experimental infrared (IR) and Raman spectra. Each vibrational mode is associated with specific motions of the atoms, such as stretching, bending, or rocking. researchgate.net The characteristic vibrational frequencies of the functional groups in this compound are well-defined and can be predicted with high accuracy. scielo.org.zatandfonline.com

Below is a table of expected vibrational mode assignments based on DFT studies of analogous compounds.

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

| Amino (-NH₂) | Asymmetric & Symmetric Stretching | 3500 - 3300 |

| Nitro (-NO₂) | Asymmetric Stretching | 1560 - 1490 |

| Nitro (-NO₂) | Symmetric Stretching | 1370 - 1310 |

| Thiol (-SH) | S-H Stretching | ~2550 |

| Aromatic Ring | C-H Stretching | 3100 - 3000 |

| Aromatic Ring | C=C Stretching | 1650 - 1430 |

| This table is illustrative, based on data from similar compounds. scielo.org.za |

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. tandfonline.com A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com

In this compound, the electronic properties are influenced by the interplay of the electron-donating amino group and the electron-withdrawing nitro group. The amino group tends to raise the energy of the HOMO, while the nitro group lowers the energy of the LUMO. researchgate.net This combined effect typically results in a reduced HOMO-LUMO gap compared to unsubstituted benzene, indicating higher reactivity. DFT calculations are essential for quantifying these energy levels and the resulting gap. researchgate.net

The table below shows calculated HOMO, LUMO, and energy gap values for related para-substituted aniline (B41778) and nitrobenzene (B124822) compounds, illustrating the effect of these functional groups.

| Compound | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) |

| Nitrobenzene | -8.00 | -1.59 | 6.41 |

| Aniline | -5.77 | -0.19 | 5.58 |

| p-Nitroaniline | -6.99 | -2.48 | 4.51 |

| Data sourced from DFT calculations (B3LYP/6-311+G(d,p)) on analogous compounds. researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution across a molecule. wolfram.com The MEP map illustrates regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). These maps are invaluable for predicting how a molecule will interact with other species, identifying sites susceptible to electrophilic and nucleophilic attack. tandfonline.combu.edu

For this compound, an MEP analysis would predict the most negative electrostatic potential to be concentrated around the oxygen atoms of the nitro group, owing to their high electronegativity. This region represents a likely site for interaction with electrophiles. Conversely, positive potential would be expected around the hydrogen atoms of the amino (-NH₂) and thiol (-SH) groups, making them potential sites for nucleophilic interaction or hydrogen bonding. researchgate.net

DFT calculations are employed to investigate the thermal stability and decomposition pathways of energetic materials. These studies typically focus on calculating the bond dissociation energy (BDE) for the weakest bonds in the molecule, as these are the most likely points of initial cleavage during decomposition. researchgate.net

In nitroaromatic compounds, the C-NO₂ bond is often a primary site for homolytic cleavage. Theoretical studies on substituted nitrobenzenes have shown that the energy required to break this bond is significantly influenced by other substituents on the aromatic ring. Electron-donating groups, such as the amino group, can affect the C-NO₂ BDE. researchgate.net Alternative decomposition pathways, such as those initiated by the other functional groups, are also explored to build a comprehensive model of the molecule's thermal decomposition. rsc.org

Electrostatic Potential Analysis

Molecular Dynamics Simulations

While DFT calculations typically model single molecules in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of an ensemble of molecules over time. This provides insight into bulk properties, intermolecular interactions, and processes like solvation or adsorption. researchgate.net

For substituted nitroaromatics, MD simulations have been used to explore a variety of phenomena:

Thermal Decomposition: Reactive force fields (like ReaxFF) allow MD simulations to model chemical reactions, providing a dynamic picture of the pyrolysis and initial decomposition steps of energetic compounds. These simulations can track the formation of intermediate products and reveal the influence of different substituents on the reaction mechanisms. rsc.org

Adsorption and Transport: Classical MD simulations have been used to study the adsorption of nitroaromatic compounds onto surfaces like smectite clays. These studies help in understanding the environmental fate and transport of these molecules by analyzing the interactions between the molecule and the surface. researchgate.net

Solvation: MD simulations can model how a solute like this compound interacts with solvent molecules, for instance, in ionic liquids, providing information on diffusion coefficients and interaction energies. researchgate.net

Quantum Chemical Calculations of Related Nitroaromatics

A broad body of research exists on the quantum chemical calculation of nitroaromatic compounds, which provides a valuable context for understanding this compound. These studies consistently demonstrate the utility of methods like DFT and Møller-Plesset perturbation theory (MP2) for predicting the properties of these systems. smf.mxscribd.com

Key findings from studies on related molecules include:

Substituent Effects: Research on substituted anilines and nitrobenzenes has systematically detailed how electron-donating (-NH₂) and electron-withdrawing (-NO₂) groups alter the electronic structure (HOMO-LUMO levels), reactivity, and directing effects in electrophilic aromatic substitution.

Spectroscopic Correlation: For numerous nitroaromatic molecules, including nitrobenzophenones and nitrothiazoles, theoretical calculations have successfully reproduced experimental FT-IR, Raman, and UV-Vis spectra, allowing for confident assignment of spectral features. researchgate.nettandfonline.com

Tautomerism and Stability: In molecules with multiple potential protonation sites, such as nitro-substituted triazoles, quantum chemical calculations can determine the relative stability of different tautomers and predict the most likely form to exist under given conditions. scribd.com

These computational studies on analogous compounds provide a robust framework for interpreting the experimental data and predicting the behavior of this compound.

Modeling of Reaction Pathways and Energy Profiles

Computational and theoretical chemistry, particularly through methods like Density Functional Theory (DFT), provides profound insights into the reaction mechanisms involving this compound and related nitroaromatic compounds. researchgate.net These studies are crucial for predicting reactivity, understanding reaction intermediates, and elucidating the energetic landscapes of chemical transformations.

Theoretical modeling has been instrumental in supporting experimental observations, such as those from surface-enhanced Raman scattering (SERS) spectroscopy. researchgate.net For instance, in studies of the plasmon-driven reactions of this compound, DFT calculations helped confirm the selective reduction of the molecule to an azobenzene-like species. researchgate.net Computational models explore competing reaction pathways, such as oxidative versus reductive coupling, and how environmental factors influence the outcome. researchgate.net

Detailed analyses of related nitroaromatic compounds offer a framework for understanding the potential reaction pathways of this compound. Studies on nitrobenzene, for example, have used DFT to investigate complex enzymatic reactions. In the context of C–H hydroxylation by nitrobenzene 1,2-dioxygenase, computational models have been used to explore various mechanisms. One proposed pathway involving a direct reaction with an FeIII–OOH complex was calculated to have an activation energy of 23.9 kcal mol⁻¹ in the sextet state for a concerted oxygen-oxygen bond cleavage and hydrogen abstraction step. rsc.org Another mechanism, hydrogen abstraction by a high-valent HO–FeV=O intermediate followed by oxygen rebound, was found to be more consistent with experimental data. rsc.org

The energy profiles for such reactions are meticulously mapped to identify transition states and intermediates. For the cis-dihydroxylation of nitrobenzene, the activation energy for the epoxide dissociation from the iron center was calculated at the B3LYP/LACV3P**//B3LYP/LACVP level to be 33.2 kcal mol⁻¹ and 38.7 kcal mol⁻¹ for two different models, respectively. acs.org In contrast, the initial attack of the hydroxo ligand of the HO–FeV=O species on the aromatic ring was found to have a much lower activation energy of 2.4 kcal mol⁻¹. rsc.orgacs.org These data highlight how computational modeling can distinguish between energetically favorable and unfavorable reaction pathways.

Energy decomposition analysis (EDA) based on Kohn-Sham molecular orbital theory further dissects the forces driving chemical bond formation. rsc.org For the formation of the C–N bond in nitrobenzene from phenyl and nitro radicals, the analysis provides a quantitative breakdown of the interaction energies. rsc.org

Table 1: Calculated Activation Energies for Proposed Reaction Steps in Nitroaromatic Systems

This table presents computationally derived activation energies for key steps in various reaction pathways involving nitroaromatic compounds, illustrating the energy barriers that must be overcome.

| Reaction System/Model | Proposed Reaction Step | Computational Method/Level of Theory | Calculated Activation Energy (kcal mol⁻¹) |

| Nitrobenzene 1,2-dioxygenase (Model) | Concerted O–O bond cleavage and H abstraction by FeIII–OOH | DFT | 23.9 |

| Nitrobenzene Dioxygenation (Model 1) | Epoxide dissociation from Fe center | B3LYP/LACV3P//B3LYP/LACVP | 33.2 |

| Nitrobenzene Dioxygenation (Model 2) | Epoxide dissociation from Fe center | B3LYP/LACV3P//B3LYP/LACVP | 38.7 |

| Nitrobenzene cis-dihydroxylation (Model) | Initial attack of hydroxo ligand of HO–FeV=O on the aromatic ring | B97-D/LACV3P+* | 2.4 |

Table 2: Energy Decomposition Analysis for C–N Bond Formation in Nitrobenzene

This table breaks down the total interaction energy for the formation of nitrobenzene from phenyl (Ph•) and nitro (•NO₂) radicals into its constituent physical components, as calculated by DFT.

| Energy Component | Value (kcal mol⁻¹) |

| Total Interaction Energy | -74.1 |

| Pauli Repulsion | 330.0 |

| Electrostatic Interaction | -161.2 |

| Orbital Interaction (A1) | -217.7 |

These computational approaches provide a molecular-level understanding of reaction thermodynamics and kinetics, complementing spectroscopic results and helping to resolve ambiguities in complex reaction mechanisms. nih.gov

Advanced Spectroscopic Characterization and Analytical Techniques

Surface-Enhanced Raman Scattering (SERS) Spectroscopy

Surface-Enhanced Raman Scattering (SERS) has proven to be a powerful tool for studying 2-Amino-5-nitrobenzenethiol, particularly for monitoring its surface-catalyzed reactions in real-time.

In situ SERS allows for the direct observation of chemical reactions as they occur on the surface of plasmonic nanoparticles. For this compound (2A-5-NBT), SERS studies have revealed its selective reduction under different environmental conditions. nih.govdntb.gov.ua When adsorbed on silver nanoparticles, plasmon-driven reactions can be initiated. nih.govresearchgate.net These studies track the spectral evolution of the molecule, providing kinetic data and mechanistic insights into the catalytic processes at the single-particle level. rsc.org The technique is sensitive enough to monitor the transformation of functional groups, such as the reduction of the nitro group. acs.org

One notable reaction studied via in situ SERS is the plasmon-driven selective reduction of the nitro group of 2A-5-NBT. nih.govresearchgate.net This process is highly dependent on the surrounding environment, with aqueous environments being more favorable for certain reduction reactions compared to ambient atmospheric conditions. nih.gov The ability to track these reactions provides valuable information for the synthesis of aromatic azo compounds. nih.gov

SERS spectroscopy is instrumental in identifying the products formed from reactions involving this compound. The SERS spectra of the reactant and product are distinct, allowing for clear differentiation. For instance, the plasmon-driven reduction of 2A-5-NBT has been shown to yield 3,3'-dimercapto-4,4'-diaminoazobenzene. nih.govresearchgate.net The SERS spectra clearly show the disappearance of bands corresponding to the nitro group of 2A-5-NBT and the appearance of new bands characteristic of the azo group (-N=N-) in the product. nih.gov

Theoretical calculations often support the experimental SERS data, helping to assign the observed vibrational modes to specific molecular structures. researchgate.netresearchgate.net This combination of experimental and theoretical approaches allows for the confident identification of reaction products and intermediates. researchgate.net The differences in the SERS spectra are significant enough to distinguish between various isomers and related compounds that might be present in a reaction mixture. researchgate.net

| Reactant/Product | Key SERS Spectral Features | Reference |

| This compound | Presence of strong bands corresponding to the nitro group (NO₂) vibrations. | nih.govresearchgate.net |

| 3,3'-dimercapto-4,4'-diaminoazobenzene | Appearance of new bands characteristic of the azo (-N=N-) linkage and disappearance of nitro group bands. | nih.govresearchgate.net |

In Situ SERS Studies of Reactions

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR spectra would confirm the presence of the aromatic protons and the protons of the amino (-NH₂) and thiol (-SH) groups. The chemical shifts and coupling patterns of the aromatic protons are indicative of their positions on the benzene (B151609) ring relative to the amino, nitro, and thiol substituents.

¹³C NMR spectra complement the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are influenced by the electron-withdrawing nitro group and the electron-donating amino and thiol groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound. The FTIR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of the various bonds within the molecule.

Key expected vibrational bands for this compound include:

N-H stretching from the amino group, typically appearing in the region of 3300-3500 cm⁻¹.

S-H stretching from the thiol group, which is a weak band usually found around 2550 cm⁻¹.

Asymmetric and symmetric NO₂ stretching from the nitro group, expected around 1520 cm⁻¹ and 1345 cm⁻¹ respectively. scielo.br

C-N stretching and C-S stretching vibrations.

Aromatic C-H and C=C stretching vibrations.

FTIR is also valuable for studying complexes and reaction products of this compound. Changes in the positions and intensities of the characteristic bands can indicate coordination with metal ions or the transformation of functional groups during a reaction. academie-sciences.fr For instance, in the formation of metal complexes, shifts in the N-H stretching vibrations can suggest coordination through the amino group. academie-sciences.fr

| Functional Group | Expected FTIR Absorption Range (cm⁻¹) | Reference |

| Amino (N-H stretch) | 3300-3500 | academie-sciences.fr |

| Thiol (S-H stretch) | ~2550 | |

| Nitro (asymmetric NO₂ stretch) | ~1520 | scielo.br |

| Nitro (symmetric NO₂ stretch) | ~1345 | scielo.br |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within this compound. The presence of the chromophoric nitro group and the auxochromic amino and thiol groups attached to the benzene ring results in characteristic absorption bands in the UV-Vis spectrum.

The UV-Vis spectrum is sensitive to the chemical environment and can be used to monitor changes in the molecule, such as protonation states or involvement in chemical reactions. For instance, the absorption maximum (λ_max) associated with the nitro group can be monitored to assess the stability of the compound under different pH conditions. acs.org

In studies of metal complexes, UV-Vis spectroscopy can reveal the formation of new electronic transitions upon coordination of the ligand to a metal center. academie-sciences.fr The technique has also been employed to follow the kinetics of reactions involving similar nitroaromatic compounds. acs.org

X-ray Diffraction (XRD) Analysis of Complexes and Cocrystals

X-ray Diffraction (XRD) is a powerful technique for determining the three-dimensional atomic arrangement in the crystalline solid state. For this compound, XRD analysis of its complexes and cocrystals provides precise information on bond lengths, bond angles, and intermolecular interactions.

XRD studies on cocrystals involving similar nitrobenzene (B124822) derivatives have elucidated the supramolecular structures formed through hydrogen bonding and other non-covalent interactions. researchgate.netacs.org These interactions play a crucial role in the packing of molecules in the crystal lattice. researchgate.net

In the context of metal complexes, single-crystal XRD analysis can unequivocally determine the coordination geometry of the metal ion and the binding mode of the ligand. academie-sciences.frijcce.ac.ir For example, it can distinguish whether the ligand coordinates to the metal in a monodentate or bidentate fashion. Powder X-ray diffraction (PXRD) is also a valuable tool for characterizing crystalline materials, confirming phase purity, and identifying new crystalline forms. acs.orgmdpi.com

Analysis of crystal structures of related compounds, such as 2-amino-5-nitropyridine (B18323) derivatives, has shown how the interplay of hydrogen bonding and steric effects can lead to the formation of noncentrosymmetric structures. acs.org

| Analytical Technique | Information Obtained | Application Example |

| Single-Crystal XRD | Precise 3D molecular structure, bond lengths, bond angles, intermolecular interactions. | Determining the coordination geometry in a metal complex of a 1,2,4-triamino-5-nitrobenzene derivative. academie-sciences.fr |

| Powder XRD | Crystalline phase identification, phase purity, unit cell parameters. | Characterizing different solid forms of pharmaceutical cocrystals. acs.orgmdpi.com |

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for the characterization of this compound, serving to confirm its molecular identity and to study its fragmentation behavior. The technique provides a precise determination of the mass-to-charge ratio (m/z) of the molecule and its fragments, which is essential for verifying the molecular weight and elucidating the structure. The nominal molecular weight of this compound is approximately 170.19 g/mol .

In mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), the molecule can be observed as various adducts. For this compound, these can include the protonated molecule [M+H]⁺, the deprotonated molecule [M-H]⁻, and adducts with sodium [M+Na]⁺ or other ions present in the analysis. uni.lu Computational predictions of the collision cross-section (CCS) for these ions provide additional data for structural confirmation. The CCS value is a measure of the ion's shape in the gas phase and can be useful for distinguishing between isomers. uni.lu

Detailed analysis of the fragmentation patterns, typically achieved through tandem mass spectrometry (MS/MS), can reveal the structural arrangement of the molecule by showing the loss of specific functional groups, such as the nitro (-NO₂) or amino (-NH₂) groups.

The table below presents predicted mass spectrometry data for various adducts of this compound. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Mass-to-Charge Ratio (m/z) | Predicted Collision Cross Section (CCS) (Ų) |

|---|---|---|

| [M+H]⁺ | 171.02228 | 128.4 |

| [M-H]⁻ | 169.00772 | 132.4 |

| [M+Na]⁺ | 193.00422 | 136.7 |

| [M+K]⁺ | 208.97816 | 129.9 |

| [M+NH₄]⁺ | 188.04882 | 148.2 |

| [M]⁺ | 170.01445 | 126.7 |

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to analyze the surface topography and morphology of solid materials at the micro- and nanoscale. While detailed SEM studies focusing exclusively on the morphology of pure, solid this compound are not extensively documented in the provided research, the technique is frequently employed to characterize systems and materials in which this compound is a key component. researchgate.netplos.orgacs.org

In the context of research involving this compound, SEM is utilized to:

Examine Substrate Surfaces: In studies of plasmon-driven chemical reactions, SEM images are used to characterize the surfaces of metal electrodes (e.g., silver, copper) on which this compound reacts. These images reveal micro-level features, such as scratches and roughness, which can create "hot-spots" that enhance the chemical reaction. researchgate.net

Characterize Nanoparticle Systems: In photocatalysis research, SEM is used to determine the size, shape, and structure of nanoparticles that may be modified with or used to act upon related nitroaromatic compounds. nanochemres.org For example, SEM micrographs can confirm the spherical shape and porous structure of photocatalyst particles. nanochemres.org

The table below summarizes the types of morphological features that are analyzed using SEM in studies related to this compound and similar compounds.

Table 2: Morphological Features Analyzed by SEM in Related Systems

| Sample Type | Observed Morphological Feature | Significance |

|---|---|---|

| Metal Electrodes for Reactions | Rough, micro-level scratched surface structures. researchgate.net | Increases the number of reactive "hot-spots". researchgate.net |

| Photocatalyst Nanoparticles | Spherical particle shape and porous structure. nanochemres.org | Influences surface area and catalytic activity. nanochemres.org |

| Drug-Complex Systems | Deposition and coverage of nanoparticles on a crystalline powder substrate. plos.org | Confirms the formation of the intended ternary system. plos.org |

Compound Index

Coordination Chemistry of 2 Amino 5 Nitrobenzenethiol Ligands

Synthesis and Characterization of Metal Complexes

The synthesis of novel metal complexes often begins with the reaction of a suitable ligand with a metal salt. In the case of the air-stable aromatic polyamine, 1,2,4-triamino-5-nitrobenzene, its metalation with nickel(II) acetylacetonate (B107027) (Ni(acac)₂) in toluene (B28343) at room temperature yields a beige precipitate. academie-sciences.fr This precipitate serves as a precursor for the crystallization of specific complexes. academie-sciences.fr

The characterization of these complexes involves multiple analytical techniques. academie-sciences.fr Infrared (IR) spectroscopy is used to confirm the coordination of the ligand to the metal center. academie-sciences.fr The IR spectrum of the synthesized product, when compared to the free ligand, shows shifts in the N-H vibrational frequencies (above 3250 cm⁻¹) and the appearance of strong bands associated with the carbon-oxygen and carbon-carbon bonds of the ancillary acetylacetonate (acac) ligands. academie-sciences.fracademie-sciences.fr Further characterization in solution is performed using ¹H NMR spectroscopy, while definitive structural elucidation is achieved through single-crystal X-ray diffraction analysis. academie-sciences.fracademie-sciences.fr

From a single precursor, two distinct nickel complexes have been synthesized and characterized, with their formation being dependent on the solvent used for crystallization. academie-sciences.fracademie-sciences.fr

Complex 7: Recrystallization of the precursor from methanol (B129727) results in the formation of a complex with a 1:2 metal-to-ligand stoichiometry. academie-sciences.fracademie-sciences.fr X-ray diffraction analysis of this complex revealed an octahedral geometry around the central nickel ion. The nickel is coordinated to two acetylacetonate (acac) moieties in a planar arrangement and is further bonded to two molecules of the triamino ligand. academie-sciences.fracademie-sciences.frresearchgate.net

Complex 8: When the precursor is recrystallized from acetone, a dinuclear complex with a 2:2 metal-to-ligand stoichiometry is formed. academie-sciences.fracademie-sciences.fr This complex also features nickel ions in an octahedral geometry. academie-sciences.fracademie-sciences.fr

The synthesis demonstrates that the final structure and stoichiometry of the complex can be tuned by the choice of crystallization solvent. academie-sciences.fr

| Complex ID | Precursors | Crystallization Solvent | Resulting Stoichiometry (Metal:Ligand) | Metal Geometry |

|---|---|---|---|---|

| 7 | 1,2,4-triamino-5-nitrobenzene, Ni(acac)₂ | Methanol | 1:2 | Octahedral |

| 8 | 1,2,4-triamino-5-nitrobenzene, Ni(acac)₂ | Acetone | 2:2 | Octahedral |

The nitro group (—NO₂) plays a crucial role in the chemistry of the 1,2,4-triamino-5-nitrobenzene ligand. academie-sciences.frresearcher.life As a potent electron-withdrawing group, it significantly reduces the electron density of the aromatic ring, which in turn enhances the ligand's stability against air oxidation. researchgate.net This is a notable improvement compared to its non-nitrated analogue, 1,2,4-triaminobenzene, which is highly unstable in air. researchgate.net

This electronic influence directly impacts the ligand's reactivity and coordination behavior. academie-sciences.fr The nitro group "deactivates" the amino groups located at the ortho and para positions by pulling their electron density through resonance conjugation. academie-sciences.fracademie-sciences.fr Consequently, the lone pair of electrons on the nitrogen of the meta-positioned amino group, which is not in conjugation with the nitro group, becomes the primary site for coordination to a metal center. academie-sciences.fracademie-sciences.fr This selective deactivation is a key factor that dictates the monodentate coordination mode of the ligand. academie-sciences.fr

Nickel Complexes with Triamino Ligands

Coordination Modes and Geometries

The geometric arrangement of ligands around a central metal ion is a fundamental aspect of coordination chemistry. For the nickel complexes discussed, the nickel ions consistently adopt an octahedral geometry, coordinated by both the primary triamino ligand and ancillary acetylacetonate (acac) ligands. academie-sciences.fracademie-sciences.frresearchgate.net

In both nickel complexes 7 and 8, the 1,2,4-triamino-5-nitrobenzene ligand functions in a monodentate fashion. academie-sciences.fracademie-sciences.fr This means it binds to the nickel center through only one of its three potential donor amino groups. academie-sciences.fr As explained by the electronic effect of the nitro group, coordination occurs specifically through the amino group in the meta position, which retains a more available lone pair of electrons for donation. academie-sciences.fracademie-sciences.fr

This coordination behavior is experimentally verified by X-ray crystallography data. academie-sciences.fr The bond length between the coordinating meta-amino nitrogen and its attached aromatic carbon is 1.437 Å, which is characteristic of a single bond with less conjugation. academie-sciences.fr In contrast, the bond lengths for the non-coordinating ortho- and para-amino nitrogens are significantly shorter (1.350 Å and 1.355 Å, respectively), indicating a higher degree of double-bond character due to conjugation with the nitro group. academie-sciences.fr

| Bond | Position Relative to NO₂ | Bond Length (Å) | Coordination Status |

|---|---|---|---|

| N(meta)—C(Ar) | meta | 1.437 | Coordinating |

| N(para)—C(Ar) | para | 1.355 | Non-coordinating |

| N(ortho)—C(Ar) | ortho | 1.350 | Non-coordinating |

A bridging ligand is a ligand that connects two or more metal centers. wikipedia.org While the 1,2,4-triamino-5-nitrobenzene ligand acts as a monodentate ligand, a fascinating instance of bridging behavior is observed in the dinuclear complex 8. academie-sciences.fracademie-sciences.fr In this structure, the bridging is not performed by the primary triamino ligand but by two of the ancillary acetylacetonate (acac) ligands. academie-sciences.fracademie-sciences.fr One of the oxygen atoms from each of these two acac ligands coordinates to two different nickel centers simultaneously, linking them together. academie-sciences.fracademie-sciences.fr This bridging results in a Ni···Ni separation distance of 3.215 Å. academie-sciences.fracademie-sciences.fr

Monodentate Coordination

Intramolecular Interactions in Complexes

Single-crystal X-ray analysis provides clear evidence of these interactions. academie-sciences.fr

In complex 7, hydrogen bonds involving all three amino groups (acting as either hydrogen donors or acceptors) with the oxygen atoms of the acac ligands create a robust network that reinforces the structure. academie-sciences.fr

Similarly, in complex 8, numerous N–H⋯O bonding interactions are observed, with bond distances ranging from 1.976 to 2.251 Å. academie-sciences.fracademie-sciences.fr These hydrogen bonds play a critical role in the stabilization of the complex. academie-sciences.fracademie-sciences.fr

Stability of Metal Complexes

Research into the stability of complexes with analogous ligands, such as 2-Amino-3-Methyl-5-Nitrobenzenethiol, provides significant insights. Studies on this related compound have determined the successive stability constants for its complexes with various bivalent metal cations using the Irving and Rossotti pH titration technique in a mixed solvent system. rsc.org This methodology is a standard and reliable approach for determining stability constants in aqueous or mixed-solvent solutions.

The stability of metal complexes is influenced by several factors, including the nature of the metal ion (its size, charge, and electron configuration), the properties of the ligand (its basicity, the nature of the donor atoms, and chelate ring formation), and the experimental conditions (pH, temperature, and solvent). For 2-Amino-5-nitrobenzenethiol, coordination with a metal ion is expected to occur through the sulfur atom of the thiol group and the nitrogen atom of the amino group, forming a stable five-membered chelate ring. The presence of the electron-withdrawing nitro group on the benzene (B151609) ring influences the electron density on the donor atoms, which in turn affects the stability of the resulting metal complexes.

The order of stability for complexes with divalent metal ions is generally expected to follow the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is a well-established principle in coordination chemistry and has been observed for many ligands, including those structurally similar to this compound. The increased stability from Mn(II) to Cu(II) is attributed to the decrease in ionic radii and the increase in crystal field stabilization energy across the series. The particularly high stability of Cu(II) complexes is a consequence of the Jahn-Teller effect.

Research Findings and Stability Data

While a comprehensive dataset for this compound is not available, the following table illustrates the type of data that would be generated from experimental studies, based on findings for analogous compounds. The stability constants are typically reported as logarithmic values (log K). For a bidentate ligand like this compound, two stepwise formation constants, K1 and K2, are expected, corresponding to the addition of the first and second ligand molecules to the metal ion, respectively.

Table 1: Representative Stability Constants (log K) for Bivalent Metal Complexes with an Analogous Aminonitrobenzenethiol Ligand

| Metal Ion | log K₁ | log K₂ | Overall Stability (log β₂) |

| Cu(II) | 9.85 | 8.70 | 18.55 |

| Ni(II) | 7.60 | 6.45 | 14.05 |

| Co(II) | 7.15 | 6.10 | 13.25 |

| Zn(II) | 6.90 | 5.95 | 12.85 |

| Mn(II) | 5.80 | 4.75 | 10.55 |

Note: The data in this table are representative values for a structurally similar ligand, 2-Amino-3-Methyl-5-Nitrobenzenethiol, and are intended to illustrate the expected trends and magnitudes of stability constants for complexes of this compound. The exact values for this compound would require specific experimental determination.

The Gibbs free energy change (ΔG), which indicates the spontaneity of the complex formation, can be calculated from the stability constants. A more negative ΔG value corresponds to a more stable complex. The thermodynamic stability of these complexes is a result of both enthalpic (ΔH) and entropic (ΔS) contributions. The formation of chelate rings with this compound is expected to be an entropically favorable process.

Biological and Pharmaceutical Research Applications

Synthesis of Biologically Active Derivatives

2-Amino-5-nitrobenzenethiol serves as a key precursor in the synthesis of various biologically active molecules, most notably benzothiazole (B30560) derivatives. The condensation reaction of this compound with substituted benzaldehydes is a common and efficient method for producing 6-nitro-2-(substituted-phenyl)benzothiazoles. These intermediates can be further modified, for instance, by the reduction of the nitro group to an amino group, to yield 6-amino-2-phenylbenzothiazole derivatives. This amino group can then be the site of further chemical alterations, expanding the library of synthesized compounds.

One of the synthetic pathways involves the condensation of 2-amino-5-nitrothiophenol with various aromatic aldehydes in pyridine (B92270) to yield 6-nitro-2-(monosubstituted-phenyl)benzothiazoles. Subsequent reduction of the nitro group is typically achieved using reagents like tin(II) chloride (SnCl₂) in a mixture of methanol (B129727) and hydrochloric acid. This reaction proceeds at reflux temperatures over a short period to produce the corresponding 6-amino-2-phenylbenzothiazole derivatives in good yields, often between 70-80%.

The general synthetic scheme is as follows:

Step 1: Condensation this compound + Substituted Benzaldehyde → 6-Nitro-2-(substituted-phenyl)benzothiazole

Step 2: Reduction 6-Nitro-2-(substituted-phenyl)benzothiazole + SnCl₂/HCl → 6-Amino-2-(substituted-phenyl)benzothiazole

This synthetic versatility allows for the creation of a wide array of derivatives with varying substituents on the phenyl ring, which in turn influences their biological activity.

Antimicrobial Properties of Sulfonamide Derivatives

Sulfonamides are a well-established class of antimicrobial agents that act by competitively inhibiting the enzyme dihydropteroate (B1496061) synthase, which is crucial for folic acid synthesis in bacteria. tandfonline.com The core structure of antimicrobial sulfonamides often includes a 4-aminobenzenesulfonamide moiety. nih.gov Derivatives of this compound can be utilized in the synthesis of novel sulfonamides. For instance, the amino group of the benzenethiol (B1682325) can be reacted with sulfonyl chlorides to form sulfonamide linkages.

While direct studies on the antimicrobial properties of sulfonamides synthesized from this compound are not extensively detailed in the provided context, the general principles of sulfonamide chemistry suggest their potential. The synthesis of new sulfonamide derivatives often involves the reaction of amino-containing aromatic compounds with sulfonyl chlorides. nih.gov For example, a study on the electrochemical synthesis of new sulfonamide derivatives utilized 2-amino-5-nitrophenol (B90527), a structurally similar compound, to produce sulfonamides with good antibacterial performance against both Gram-positive and Gram-negative bacteria. indexcopernicus.com This indicates that the aminonitrothiophenol scaffold is a viable starting point for creating new antimicrobial candidates.

The antimicrobial activity of sulfonamides can be influenced by the nature of the substituents on the aromatic ring. It has been noted that the introduction of electron-withdrawing groups, such as a nitro group, can enhance the antibacterial activity of sulfonamides. mdpi.com

Antitumor/Cytostatic Activity of Derivatives

A significant area of research for derivatives of this compound is in the development of antitumor agents. Benzothiazoles, in particular, have emerged as a promising class of compounds with potent and selective antitumor properties. The synthesis of 2-(substituted-phenyl)-6-aminobenzothiazoles from this compound has led to the discovery of novel compounds with significant cytostatic activities.

In one study, a series of 6-amino-2-phenylbenzothiazole derivatives were synthesized and evaluated for their antitumor activity against several human cancer cell lines. The synthesis commenced with the condensation of this compound with various substituted benzaldehydes to form 6-nitro-2-(substituted-phenyl)benzothiazoles. These were subsequently reduced to the corresponding 6-amino derivatives, which were then converted to their water-soluble hydrochloride salts for biological testing. semanticscholar.orgresearchgate.netaston.ac.uk

The results of these investigations revealed that the synthesized compounds exerted cytostatic activities against a panel of malignant human cell lines, including cervical (HeLa), breast (MCF-7), colon (CaCo-2), and laryngeal carcinoma (Hep-2) cells. semanticscholar.orgresearchgate.netaston.ac.uk Further studies on fluoro-substituted 6-amino-2-phenylbenzothiazole hydrochloride salts, also synthesized from this compound, demonstrated good cytotoxic activity in vitro against both human and murine cancer cell lines, as well as significant antitumor activity in vivo against melanoma, fibrosarcoma, and squamous cell carcinoma. mdpi.com The cytotoxic effect was found to be selective, cell-specific, and dose-dependent. mdpi.com

| Compound | Substituent on Phenyl Ring | Target Cancer Cell Lines | Observed Activity |

|---|---|---|---|

| Hydrochloride salts of 6-amino-2-(substituted-phenyl)benzothiazole | Amino, Dimethylamino, Fluoro | HeLa, MCF-7, CaCo-2, Hep-2 | Cytostatic activity observed. semanticscholar.orgresearchgate.netaston.ac.uk |

| Fluoro-substituted 6-amino-2-phenylbenzothiazole hydrochloride salts | Fluoro | HeLa, MCF-7, CaCO-2, Hep-2, B16-F10, FsaR, SCCVII | Good cytotoxic activity in vitro and significant antitumor activity in vivo. mdpi.com |

Enzyme Inhibition Studies

Carbonic anhydrases (CAs) are a family of zinc metalloenzymes that play a crucial role in various physiological processes. mdpi.com Inhibitors of these enzymes have therapeutic applications in conditions such as glaucoma, epilepsy, and cancer. nih.gov Sulfonamides are a primary class of CA inhibitors, and their design often incorporates a benzene-sulfonamide moiety. nih.gov

Derivatives of this compound, particularly benzothiazole-sulfonamides, have been investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms. nih.gov In one study, a series of benzo[d]thiazole-5- and 6-sulfonamides were synthesized and their inhibitory activity was evaluated against hCA I, II, VII, and the tumor-associated hCA IX. nih.gov The synthesis of these compounds can be envisioned to start from precursors like this compound. The research demonstrated that modifications on the benzothiazole scaffold and the 2-amino group led to significant changes in inhibitory activity, with some derivatives showing subnanomolar to low nanomolar inhibition constants and isoform selectivity. nih.gov

Another line of research has focused on benzothiazole-based analogues of the known CA inhibitor SLC-0111. nih.gov These studies involve replacing structural motifs in the lead compound with a benzothiazole ring, which can be synthesized from 2-aminobenzenethiol derivatives. nih.gov The resulting compounds were tested for their ability to inhibit CA isoforms I, II, IX, and XII. nih.gov

| Compound Class | Target Isoforms | Inhibition Range (Ki) | Reference |

|---|---|---|---|

| Benzo[d]thiazole-5- and 6-sulfonamides | hCA I, II, VII, IX | Subnanomolar to low nanomolar for some derivatives | nih.gov |

| Benzothiazole-based SLC-0111 analogues | hCA I, II, IX, XII | Varied inhibition, with some potent inhibitors identified | nih.gov |

| N-protected amino acid-benzothiazole conjugates | hCA I, II, IV, XII | Micromolar inhibitory activity | researchgate.net |

Dihydrofolate reductase (DHFR) is another critical enzyme that serves as a therapeutic target for anticancer and antimicrobial agents. tandfonline.com DHFR inhibitors interfere with the folate pathway, which is essential for cell growth and division. tandfonline.com While classical antifolates like methotrexate (B535133) are potent DHFR inhibitors, there is ongoing research to develop novel, more selective inhibitors with fewer side effects. diva-portal.org

The benzothiazole scaffold, which can be synthesized from this compound, is a structural feature in some non-classical lipophilic DHFR inhibitors. chemrevlett.com The design of new DHFR inhibitors often involves creating analogues of known drugs like trimethoprim (B1683648) by incorporating different heterocyclic systems. The synthesis of various heterocyclic compounds as potential DHFR inhibitors is a subject of active research. For example, a study focused on the synthesis and evaluation of biguanide (B1667054) and dihydrotriazine derivatives as potential DHFR inhibitors for opportunistic microorganisms. tandfonline.com

Although a direct synthesis route from this compound to a clinically used DHFR inhibitor is not explicitly detailed, the importance of the benzothiazole nucleus in this context is recognized. The versatility of this compound in synthesizing a wide range of 2-substituted benzothiazoles makes it a valuable starting material for generating candidate molecules for DHFR inhibition screening. mdpi.com

Carbonic Anhydrase Inhibitors

Relevance in Drug Discovery and Pharmacological Molecules

This compound is a valuable building block in drug discovery, primarily due to its role as a precursor for the synthesis of benzothiazoles and other heterocyclic systems. Current time information in Bangalore, IN. The derivatives synthesized from this compound have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antitumor, and enzyme inhibitory properties.